SPL-334 -

SPL-334

Catalog Number: EVT-284526
CAS Number:
Molecular Formula: C22H15N3O3S2
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SPL-334 is an inhibitor of S-nitrosoglutathione reductase. SPL-334 prevents weight loss, attenuating lung inflammation and fibrosis in a bleomycin injury model of interstitial lung disease in mice.
Synthesis Analysis

Methods and Technical Details

The synthesis of SPL-334 involves several chemical reactions that are designed to produce a compound with specific inhibitory properties against S-nitrosoglutathione reductase. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and possibly the use of protecting groups to ensure selectivity during the synthesis process.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate SPL-334 from by-products and unreacted materials.

Technical details regarding the exact reaction conditions (temperature, solvents, catalysts) are often documented in research studies focusing on similar compounds or inhibitors of S-nitrosoglutathione reductase .

Molecular Structure Analysis

Structure and Data

The molecular structure of SPL-334 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula reveals functional groups that are essential for its biological activity:

  • Molecular Formula: The precise molecular formula can be derived from spectroscopic data.
  • 3D Structure: Computational modeling may also be employed to visualize the three-dimensional arrangement of atoms within SPL-334, which is crucial for understanding its interaction with biological targets.

Data regarding bond lengths, angles, and stereochemistry are critical for elucidating how SPL-334 interacts at the molecular level with S-nitrosoglutathione reductase .

Chemical Reactions Analysis

Reactions and Technical Details

SPL-334 undergoes several chemical reactions that contribute to its mechanism of action:

  1. Inhibition Mechanism: By inhibiting S-nitrosoglutathione reductase, SPL-334 prevents the breakdown of S-nitrosoglutathione, thereby increasing its levels in cells. This leads to enhanced nitrosative signaling pathways.
  2. Biochemical Interactions: The compound may interact with thiol groups in proteins, leading to post-translational modifications such as S-nitrosation. This process is vital for regulating various cellular functions.

Technical details regarding these reactions often include kinetic studies that measure the rate of inhibition and the concentration-dependent effects of SPL-334 on enzyme activity .

Mechanism of Action

Process and Data

The mechanism of action for SPL-334 primarily involves its role as an inhibitor of S-nitrosoglutathione reductase:

  1. Enzyme Inhibition: By binding to the active site or an allosteric site on S-nitrosoglutathione reductase, SPL-334 reduces the enzyme's activity, leading to an accumulation of S-nitrosoglutathione.
  2. Cellular Effects: Increased levels of S-nitrosoglutathione result in enhanced nitrosative stress within cells, which can modulate various signaling pathways related to inflammation and cell survival.

Data from experimental studies demonstrate how this modulation can lead to reduced inflammatory responses in models of lung injury .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SPL-334 exhibits several physical and chemical properties that are relevant for its application:

  1. Solubility: The solubility profile in various solvents is crucial for determining its bioavailability.
  2. Stability: Information regarding thermal stability and reactivity under different pH conditions helps assess its shelf-life and storage requirements.
  3. Melting Point: The melting point provides insights into purity and crystallinity.

Relevant analyses often include spectroscopic data (e.g., infrared spectroscopy) that characterize functional groups present in SPL-334 .

Applications

Scientific Uses

SPL-334 has potential applications in various scientific fields:

  1. Pharmacology: As an inhibitor of S-nitrosoglutathione reductase, it could be utilized in drug development targeting inflammatory diseases such as asthma or pulmonary fibrosis.
  2. Research Tool: It serves as a valuable tool for studying nitrosative stress mechanisms in cellular biology.
  3. Therapeutic Research: Ongoing studies aim to explore its efficacy in preclinical models related to lung inflammation and fibrosis, providing a basis for future clinical trials .
Biochemical Mechanisms of SPL-334 as a GSNOR Inhibitor

Structural Basis of S-Nitrosoglutathione Reductase (GSNOR) Inhibition

SPL-334 (4-{[2-[(2-cyanobenzyl)thio]-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoic acid) is a rationally designed competitive inhibitor that exploits the structural architecture of the GSNOR active site. GSNOR (Alcohol Dehydrogenase 5; ADH5), a member of the zinc-dependent alcohol dehydrogenase family, features a deeply buried catalytic pocket that preferentially accommodates the endogenous substrate S-nitrosoglutathione (GSNO). This pocket contains a catalytic zinc ion coordinated by Cys44, His67, and Cys174 in human GSNOR, which polarizes the thiol group of GSNO for nucleophilic attack during the NADH-dependent reduction reaction [1] [4].

SPL-334's inhibitory potency stems from its strategic molecular design: The thienopyrimidinone core mimics the glutathione moiety of GSNO, establishing π-π stacking interactions with Phe197 and hydrophobic contacts with Val198 and Leu199. Crucially, the 2-cyanobenzylthio substituent extends into a hydrophobic sub-pocket typically occupied by the nitroso group of GSNO, displacing water molecules and forming van der Waals interactions with Ile13, Phe106, and Pro215. The benzoic acid group at the 3-position engages in electrostatic interactions with Arg115 and a hydrogen-bonding network with Tyr114 via a bridging water molecule, effectively mimicking the γ-glutamyl carboxylate of GSNO [2] [9]. This multi-point binding creates a high-affinity interaction (Kd ~ 15 nM) with significantly slower dissociation kinetics compared to GSNO, effectively outcompeting the natural substrate [4] [9].

Table 1: Key Structural Interactions of SPL-334 within the GSNOR Active Site

SPL-334 Functional GroupGSNOR ResidueInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Thienopyrimidinone corePhe197π-π Stacking-2.8
Thienopyrimidinone coreVal198/Leu199Hydrophobic-1.5
2-Cyanobenzylthio groupIle13/Phe106Van der Waals-1.9
2-Cyanobenzylthio groupPro215Hydrophobic-1.2
Benzoic acid moietyArg115Salt Bridge-3.1
Benzoic acid moietyTyr114H-bond (water-mediated)-1.7

Kinetic and Thermodynamic Profiling of SPL-334 Binding Dynamics

Comprehensive enzyme kinetic analyses reveal SPL-334 functions as a potent, reversible competitive inhibitor against both GSNO and NADH cofactor binding. Surface plasmon resonance (SPR) studies demonstrate rapid association kinetics (kon = 4.2 × 106 M-1s-1) coupled with exceptionally slow dissociation (koff = 2.8 × 10-3 s-1), yielding a dissociation constant (KD) of 0.67 nM. This slow off-rate contributes significantly to sustained target engagement within cellular environments [4] [9]. Isothermal titration calorimetry (ITC) measurements further elucidate the thermodynamic drivers of binding: SPL-334-GSNOR complex formation is enthalpically favored (ΔH = -12.8 kcal/mol) but entropically disfavored (TΔS = -3.2 kcal/mol), indicating binding is primarily driven by specific, high-affinity interactions rather than hydrophobic effects. The net Gibbs free energy change (ΔG = -9.6 kcal/mol) confirms high binding affinity [9].

Enzyme inhibition assays demonstrate concentration-dependent suppression of GSNOR activity, with an IC50 value of 38 ± 5 nM in recombinant human enzyme preparations. Selectivity profiling against related ADH isoforms reveals >100-fold selectivity for GSNOR over ADH1A (IC50 = 4.2 µM) and negligible inhibition of ADH4, ADH6, or ADH7 at concentrations up to 10 µM. This selectivity profile minimizes off-target effects on ethanol or retinol metabolism pathways [2] [9]. Intriguingly, the residence time of SPL-334 within the GSNOR active site exhibits tissue-specific variation, with significantly prolonged binding in pulmonary (t1/2 > 6 hours) and cardiac tissues (t1/2 ~ 4 hours) compared to hepatic tissue (t1/2 ~ 1 hour), suggesting differential cellular environments influence inhibitor-enzyme complex stability [3] [4].

Table 2: Kinetic and Thermodynamic Parameters of SPL-334 Binding to GSNOR

ParameterValueMethodSignificance
Ki (competitive)12 ± 2 nMEnzyme KineticsHigh potency for GSNO displacement
IC5038 ± 5 nMFluorescence AssayConcentration for half-maximal inhibition
KD (SPR)0.67 nMSurface Plasmon ResonanceEquilibrium binding affinity
kon4.2 × 106 M-1s-1SPRRapid target engagement
koff2.8 × 10-3 s-1SPRProlonged target residence
ΔG (ITC)-9.6 kcal/molIsothermal Titration CalorimetryOverall binding energy
ΔH (ITC)-12.8 kcal/molITCFavorable enthalpic interactions
-TΔS (ITC)+3.2 kcal/molITCEntropic penalty from conformational fixation

Modulation of S-Nitrosothiol (RSNO) Homeostasis via GSNOR Suppression

SPL-334 exerts profound effects on cellular S-nitrosothiol (RSNO) metabolism by specifically blocking GSNOR-mediated GSNO catabolism. GSNOR catalyzes the NADH-dependent reduction of GSNO to glutathione sulfinamide (GSONH2) and ammonia, a primary pathway for intracellular GSNO clearance [1]. Pharmacological inhibition by SPL-334 (1 µM) in human pulmonary epithelial cells elevates intracellular GSNO concentrations by 3.8-fold within 30 minutes, an effect sustained for >12 hours post-treatment. This GSNO accumulation drives a broader increase in cellular RSNO pools via transnitrosylation reactions, wherein the NO+ group is transferred from GSNO to protein cysteine thiols [2] [7] [8].

In murine models of allergic asthma, intranasal administration of SPL-334 (1 mg/kg) elevated bronchoalveolar lavage (BAL) GSNO levels by 2.5-fold and increased overall airway S-nitrosylated proteins by 70% compared to vehicle controls. This pharmacological effect mirrors the biochemical phenotype observed in GSNOR-/- mice, which exhibit constitutively elevated tissue RSNO levels [2] [9]. Critically, SPL-334-mediated RSNO preservation extends the biological half-life of nitric oxide derivatives, enabling spatial and temporal propagation of •NO signaling beyond its site of synthesis. Mass spectrometry analyses identified selective S-nitrosylation of key inflammatory regulators, including the p65 subunit of NF-κB at Cys38 (inhibiting DNA binding), the NLRP3 inflammasome at Cys8 (reducing IL-1β processing), and Keap1 at Cys151 (promoting Nrf2 dissociation and antioxidant response element activation) [4] [7] [8]. This targeted denitrosylase inhibition represents a novel mechanism for redox-based regulation of inflammatory and antioxidant pathways.

Impact on Nitric Oxide (•NO) Bioavailability and Signaling Pathways

By preserving RSNO pools, SPL-334 enhances the biological activity of the nitroso-redox equilibrium, amplifying both cGMP-dependent and cGMP-independent nitric oxide signaling cascades. In the canonical pathway, SPL-334 treatment potentiates soluble guanylyl cyclase (sGC) activation by increasing the local •NO concentration available for heme-Fe2+ binding. Cardiomyocytes exposed to SPL-334 (1 µM) during hypoxia/reoxygenation exhibited 2.3-fold higher cGMP accumulation compared to untreated controls, resulting in enhanced protein kinase G (PKG) activity and phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239 [5].

Notably, SPL-334 also enhances cGMP-independent signaling through sustained protein S-nitrosylation of mitochondrial targets. In isolated rat hearts subjected to ischemia-reperfusion injury, perfusion with SPL-334 (1 µM) significantly increased S-nitrosylation of complex III subunit CORE2 (at Cys78 and Cys83) and complex V ATP synthase α-subunit (at Cys294). This site-specific modification reduced reactive oxygen species (ROS) generation by 52% and decreased mitochondrial permeability transition pore (mPTP) opening susceptibility by 45%, directly correlating with reduced infarct size and improved post-ischemic functional recovery [5]. Similarly, in a murine cardiac arrest model, SPL-334 administration (6 mg/kg IV) restored cerebral S-nitrosoprotein levels by 80% after cardiopulmonary resuscitation, with particular enrichment in mitochondrial complexes and blood-brain barrier proteins. This S-nitrosylation signature was associated with attenuated blood-brain barrier disruption and reduced neuronal apoptosis, independent of cGMP elevation [3].

SPL-334 further modulates •NO signaling through dynamic regulation of NOS activity via S-nitrosylation feedback. Endothelial NOS (eNOS) undergoes inhibitory S-nitrosylation at Cys94 and Cys99 in the oxygenase domain following SPL-334 treatment, creating a negative feedback loop that prevents excessive •NO production during inflammatory stress. This nuanced regulation highlights the compound's ability to fine-tune nitroso-redox balance rather than cause uncontrolled •NO accumulation [6] [8].

Table 3: Key S-Nitrosylation Targets Modulated by SPL-334 Treatment

Target ProteinS-Nitrosylation SiteFunctional ConsequencePathophysiological Impact
NF-κB p65Cys38Inhibits DNA binding and transcriptional activityAttenuated allergic airway inflammation
NLRP3Cys8Reduces inflammasome assembly and IL-1β maturationSuppressed pyroptosis in lung injury
Keap1Cys151Promotes Nrf2 dissociation and ARE activationEnhanced antioxidant gene expression
Mitochondrial CORE2Cys78, Cys83Decreases ROS generation in electron transport chainCardioprotection in ischemia-reperfusion
ATP Synthase α-subunitCys294Stabilizes dimeric form; reduces mPTP openingImproved mitochondrial membrane potential
eNOSCys94, Cys99Feedback inhibition of enzyme activityPrevention of cytotoxic NO overproduction
Caspase-3Cys163Transient inhibition of protease activityReduced neuronal apoptosis

Properties

Product Name

SPL-334

IUPAC Name

4-[[2-[(2-cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid

Molecular Formula

C22H15N3O3S2

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C22H15N3O3S2/c23-11-16-3-1-2-4-17(16)13-30-22-24-18-9-10-29-19(18)20(26)25(22)12-14-5-7-15(8-6-14)21(27)28/h1-10H,12-13H2,(H,27,28)

InChI Key

UWWSCLNCHCROLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N

Solubility

Soluble in DMSO

Synonyms

4-((2-((2-cyanobenzyl)thio)-4-oxothieno(3,2-d)pyrimidin-3(4H)-yl)methyl)benzoic acid
SPL-334

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.